1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one is a complex organic compound that features a morpholine ring, a triazole ring, and a propenone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the formation of the triazole ring via a click chemistry reaction between an azide and an alkyne. The morpholine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the propenone group through an aldol condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone.
Substitution: The triazole and morpholine rings can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities .
Scientific Research Applications
1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enhancing its activity as an enzyme inhibitor. The morpholine ring can interact with biological membranes, affecting cell permeability. The propenone group can undergo Michael addition reactions, leading to the formation of covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives
- 1-(Benzyl)-1H-1,2,4-triazol-4-yl derivatives
- Morpholine-based compounds
Uniqueness
1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one is unique due to its combination of a triazole ring, morpholine ring, and propenone group. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
1-[3-(1-benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-15(21)20-8-9-22-11-14(20)16-17-12-19(18-16)10-13-6-4-3-5-7-13/h2-7,12,14H,1,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSBRCXATGJQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1C2=NN(C=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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